1-(5-Bromopyridin-3-yl)imidazolidin-2-one

Description

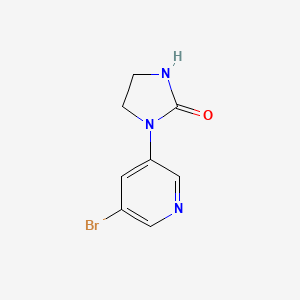

1-(5-Bromopyridin-3-yl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core fused with a 5-bromo-substituted pyridine ring at position 2.

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c9-6-3-7(5-10-4-6)12-2-1-11-8(12)13/h3-5H,1-2H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAJDKPPMKRHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Pyridine Ring Functionalization and Bromination

The 5-bromo substituent on the pyridine ring can be introduced via selective bromination of pyridin-3-yl precursors or by starting from commercially available 5-bromo-3-substituted pyridines. For instance, 5-bromo-2-iodopyridine has been used as a key intermediate in related syntheses, where it undergoes further coupling reactions to introduce the imidazolidin-2-one moiety or its precursors.

Imidazolidin-2-one Ring Formation

The imidazolidin-2-one ring is typically synthesized via cyclization reactions involving 1,2-diamines and carbonyl sources. A widely recognized and efficient method involves the use of carbonyldiimidazole (CDI) to promote cyclization of diamines to imidazolidin-2-ones. This method offers advantages such as mild reaction conditions, good yields, and environmentally benign byproducts (carbon dioxide and imidazole).

Pseudo-Multicomponent One-Pot Protocol

A recent optimized approach utilizes a pseudo-multicomponent reaction wherein:

- A Schiff base is formed in situ from a 1,2-diamine and an aldehyde.

- The Schiff base is reduced to a diamine intermediate.

- Cyclization is induced by CDI to form the imidazolidin-2-one ring.

This method has been shown to improve yields significantly for sterically hindered substrates and streamline the synthesis into fewer steps, enhancing scalability and sustainability.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Schiff base formation | 1,2-diamine + aromatic aldehyde, reflux in MeOH/THF | Formation of imine intermediate |

| Reduction | Sodium borohydride (NaBH4), room temp | Diamine intermediate |

| Cyclization | Carbonyldiimidazole (CDI), 40–70 °C | Imidazolidin-2-one, yields 55–81% |

Coupling of Pyridinyl and Imidazolidin-2-one Units

The attachment of the 5-bromopyridin-3-yl group to the imidazolidin-2-one nitrogen can be achieved by nucleophilic substitution or cross-coupling reactions. For example, alkylation of the imidazolidin-2-one nitrogen with appropriately substituted pyridinyl halides under basic conditions (e.g., sodium hydride in tetrahydrofuran) has been reported for similar compounds.

Alternative Synthetic Routes

Other synthetic routes involve multi-step sequences starting from substituted anilines and chloroethyl isocyanates, followed by cyclization and alkylation steps to yield imidazolidin-2-one derivatives with pyridinyl substituents. These methods provide flexibility in introducing various substituents on both the imidazolidin-2-one ring and the pyridine ring.

Detailed Research Findings

- The pseudo-multicomponent reaction strategy employing CDI for cyclization significantly improves the efficiency of imidazolidin-2-one synthesis, particularly for compounds with bulky substituents such as bromopyridinyl groups.

- Reaction temperature is a critical factor influencing yield, with an optimal range between 40 and 70 °C identified for the cyclization step.

- Stoichiometry variations showed no statistically significant effect on yield, indicating robustness of the method.

- Alkylation of imidazolidin-2-one nitrogen with bromopyridinyl halides under basic conditions is an effective strategy for the final coupling step.

- The use of sodium hydride in tetrahydrofuran as a base and solvent system is common for these alkylation reactions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions at the bromine atom or other positions on the pyridine ring can lead to a variety of products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)imidazolidin-2-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(5-Bromopyridin-3-yl)imidazolidin-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

Structural and Coordination Properties

Imidazolidin-2-one derivatives with pyridine substituents often act as bidentate ligands, coordinating via the pyridine nitrogen and the carbonyl oxygen. Key comparisons include:

Table 1: Structural and Coordination Features

Key Observations :

- Electron-withdrawing bromine could enhance the pyridine ring’s Lewis acidity, strengthening metal coordination .

Key Observations :

- However, the bromine atom’s hydrophobicity and electronic effects could enhance blood-brain barrier penetration or target binding in neurological or antiviral applications .

Fluorescent and Physicochemical Properties

Substituents significantly impact photophysical properties:

- 1-(Isoquinolin-3-yl)imidazolidin-2-one (3e): Exhibits a high molar extinction coefficient (5083 M⁻¹cm⁻¹) and fluorescence quantum yield, attributed to extended π-conjugation from the isoquinoline group .

- N-Methyl analogs : Show red-shifted absorption/emission maxima but reduced quantum yields due to steric effects .

Biological Activity

1-(5-Bromopyridin-3-yl)imidazolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

- IUPAC Name : this compound

- Molecular Formula : C8H8BrN3O

- Molecular Weight : 242.08 g/mol

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have demonstrated the ability to bind to multiple receptors, influencing biochemical pathways related to disease processes. The presence of the bromine atom may enhance the compound's binding affinity and selectivity for specific targets .

Biological Activities

Research indicates that compounds structurally related to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Similar imidazolidinones have shown effectiveness against bacterial strains, indicating potential for use in treating infections.

- Anticancer Properties : Studies suggest that derivatives can inhibit tumor cell proliferation, making them candidates for cancer therapy.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation in various models, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of imidazolidinone derivatives, including this compound:

- Antimicrobial Study : A study demonstrated that imidazolidinone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.

- Anticancer Research : In vitro studies showed that certain derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involved apoptosis induction through caspase activation.

- Inflammation Model : Animal models indicated that administration of imidazolidinone derivatives reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), supporting their potential use in treating inflammatory conditions.

Data Table: Summary of Biological Activities

Q & A

Q. Are there non-pharmaceutical applications (e.g., agrochemicals) for derivatives of this scaffold?

- Herbicidal Activity : Analogues with pyridazinyl substituents (e.g., 1-(pyridazin-3-yl)imidazolidin-2-one) inhibit plant acetolactate synthase (ALS), validated in Arabidopsis models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.